molecular formula C11H13NO2 B2648696 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1368895-64-0

5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2648696
CAS RN: 1368895-64-0
M. Wt: 191.23
InChI Key: CCRHJRFNRKIETR-UHFFFAOYSA-N
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Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .


Molecular Structure Analysis

The molecular structure of HMF has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . These studies have provided insights into the molecular structure, morphology, and growth mechanism of HMF derived humins as a function of HMF conversion .


Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1 . It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C . It also has a density of 1.29 g/cm 3 .

Scientific Research Applications

Catalytic Conversion to Value-Added Derivatives

5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be transformed into several important chemicals through catalytic processes. For example, the catalytic conversion of 5-hydroxymethylfurfural (HMF), a related molecule, into various derivatives demonstrates the potential for creating fuels, solvents, and materials from biomass-derived compounds. Such transformations leverage the molecule's reactive functional groups for selective tailoring into different chemicals (Xiao Kong et al., 2018).

Amidomethylation and Structural Modifications

The benzene ring of indoles, closely related to the structure of interest, can undergo amidomethylation, leading to the creation of 5- or 6-aminomethylindoles. This reaction showcases the molecule's ability to undergo functional modifications, enhancing its utility in synthesizing diverse chemical structures (L. Yudin et al., 1978).

Synthesis of Azo-Schiff Base Complexes

The molecule has shown potential in forming complexes with metals, demonstrating its utility in creating materials with novel properties. The synthesis and characterization of azo-Schiff base complexes with various metals highlight its role in developing new materials with potential applications in catalysis and as biological agents (A. A. Al-Hamdani et al., 2015).

Biobased Polymer Synthesis

The molecule's derivatives can serve as building blocks for synthesizing biobased polymers. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a compound with structural similarity, with various diacid ethyl esters, showcases the potential of such molecules in creating sustainable materials (Yi Jiang et al., 2014).

Safety and Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure and repeated exposure) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-(hydroxymethyl)-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)8-5-7(6-13)3-4-9(8)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRHJRFNRKIETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CO)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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